

Tasiamide B: A Marine Cyanobacterial Peptide with Cytotoxic Potential

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Compound of Interest

Compound Name: *Tasiamide B*

Cat. No.: B15576356

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tasiamide B, a natural product isolated from the marine cyanobacterium *Symploca* sp., has emerged as a molecule of significant interest in the field of natural product chemistry and drug discovery. This linear octapeptide, which incorporates the unusual amino acid 4-amino-3-hydroxy-5-phenylpentanoic acid (Ahppa), has demonstrated potent cytotoxic activity against human cancer cell lines. This technical guide provides a comprehensive overview of **Tasiamide B**, encompassing its discovery, structural elucidation, synthesis, and biological activities. Detailed experimental protocols for its isolation and characterization are presented, alongside a summary of its known quantitative biological data. Furthermore, this guide explores its potential mechanisms of action, including in silico predictions of Heat Shock Protein 90 (HSP90) inhibition, and provides a framework for future research and development.

Introduction

Marine cyanobacteria are a prolific source of structurally diverse and biologically active secondary metabolites.^[1] These microorganisms have yielded a plethora of compounds with potential therapeutic applications, including anticancer, anti-inflammatory, and anti-infective agents. Within this rich chemical landscape, **Tasiamide B** stands out as a potent cytotoxic peptide. First isolated from a Palauan collection of *Symploca* sp., **Tasiamide B**'s unique structure and significant biological activity have prompted further investigation into its potential as a lead compound for anticancer drug development.^[1]

Physicochemical Properties and Structure

Tasiamide B is a linear octapeptide with the molecular formula C₅₀H₇₄N₈O₁₂. Its structure is characterized by the presence of several non-proteinogenic amino acids, most notably the 4-amino-3-hydroxy-5-phenylpentanoic acid (Ahppa) residue. The planar structure of **Tasiamide B** was determined through extensive 2D NMR experiments, and its absolute stereochemistry was established via HPLC analysis of its degradation products. The first total synthesis of **Tasiamide B** later led to a reassignment of the stereochemistry of the N α -Me-L-Phe residue to N α -Me-D-Phe.^[2]

Table 1: Physicochemical and Spectroscopic Data for **Tasiamide B**

Property	Value	Reference
Molecular Formula	C ₅₀ H ₇₄ N ₈ O ₁₂	
High-Resolution Mass (HR-MALDI)	m/z [M + Na] ⁺ 1001.5347 (calcd for C ₅₀ H ₇₄ N ₈ O ₁₂ Na, 1001.5318)	
Optical Rotation	Specific values vary based on synthetic or natural product and solvent.	[2]
Key NMR Signals	Refer to detailed spectroscopic data in the original publication.	

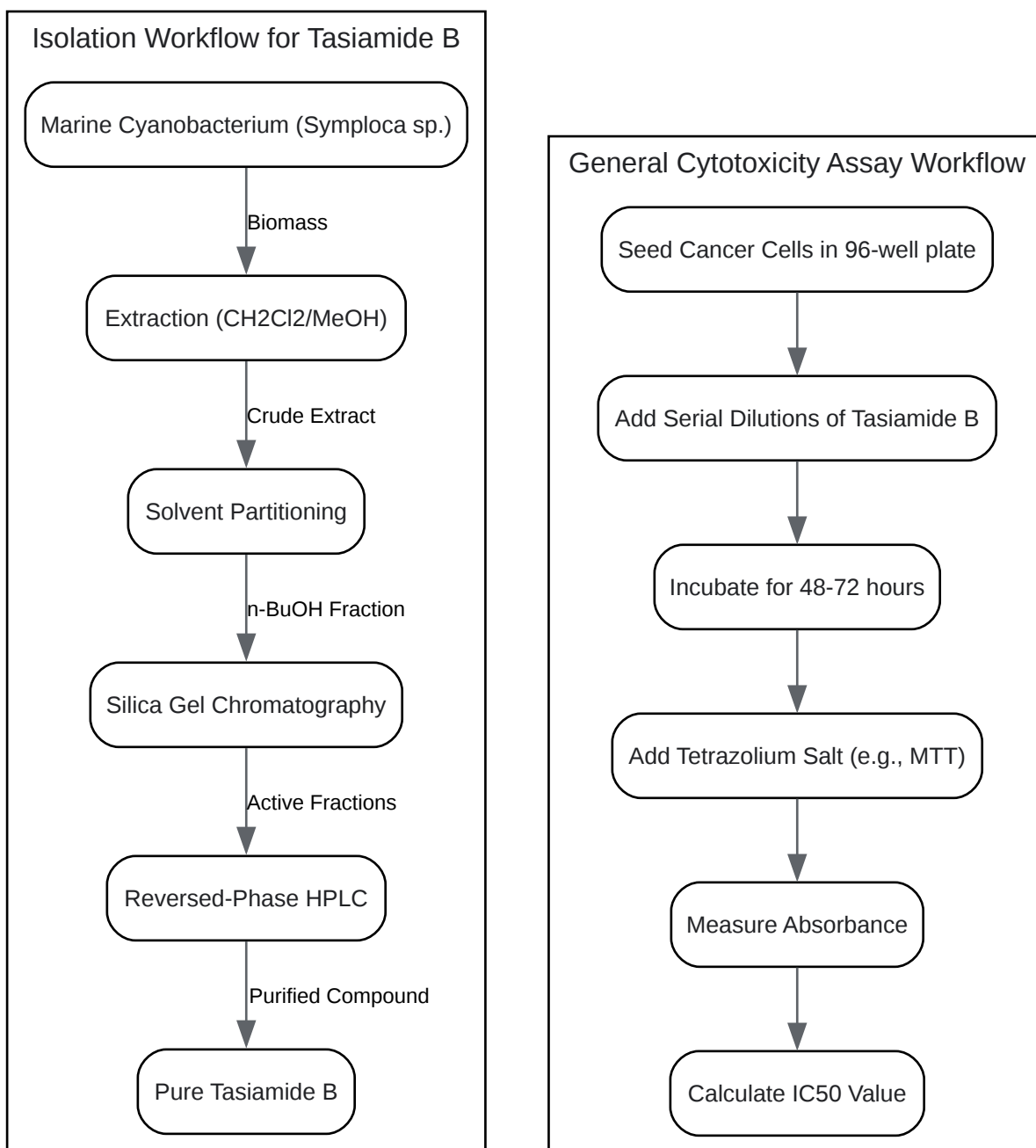
Isolation and Synthesis

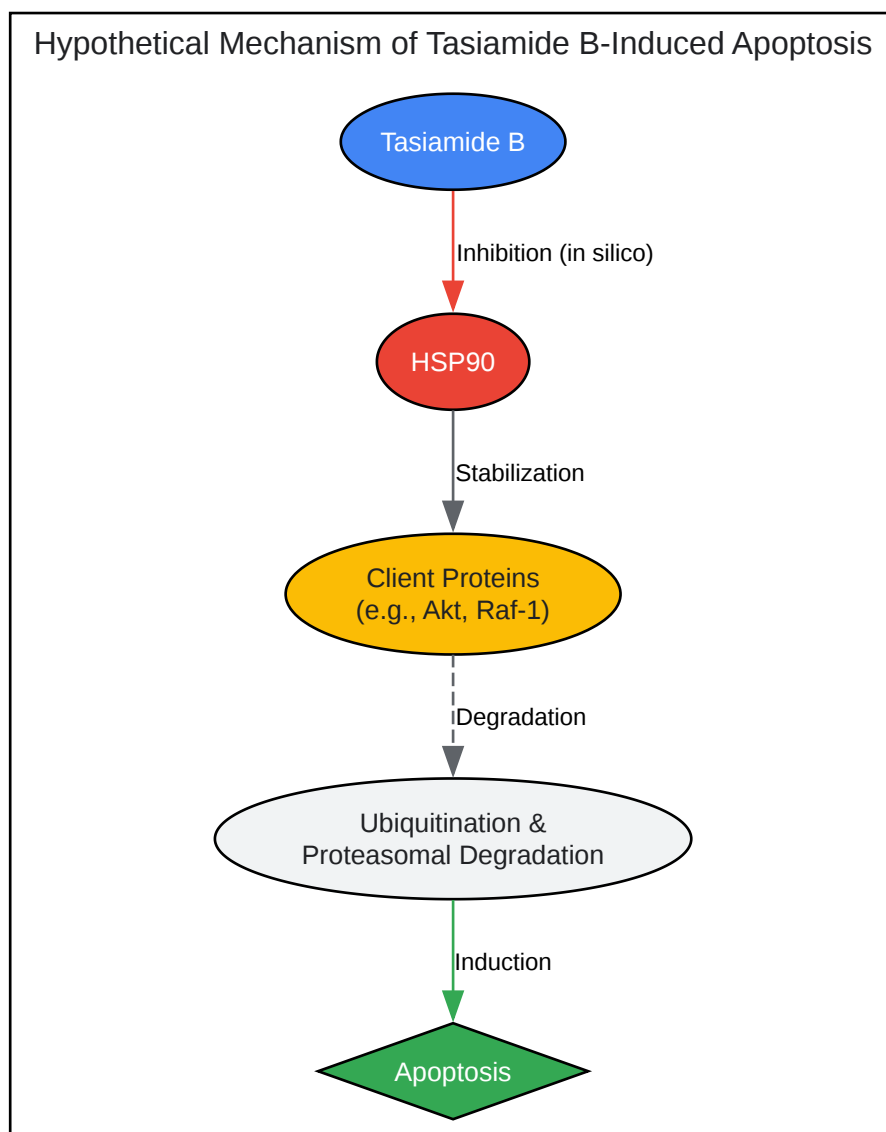
Experimental Protocol: Isolation of **Tasiamide B**

The isolation of **Tasiamide B** from *Symploca* sp. was achieved through a bioassay-guided fractionation approach.

- Extraction: The freeze-dried and ground cyanobacterial biomass is exhaustively extracted with a mixture of CH₂Cl₂/MeOH (2:1). The resulting extract is then partitioned between CH₂Cl₂ and H₂O. The aqueous phase is further extracted with n-BuOH.

- Preliminary Fractionation: The cytotoxic n-BuOH fraction is subjected to column chromatography on silica gel, eluting with a gradient of increasing polarity from CHCl₃ to CHCl₃/MeOH.
- Purification: The active fractions are further purified by repeated rounds of reversed-phase high-performance liquid chromatography (HPLC) using a C18 column and a gradient of MeCN/H₂O to yield pure **Tasiamide B**.





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References

- 1. Tasiamide, a cytotoxic peptide from the marine cyanobacterium *Symploca* sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Symplocamide A, a potent cytotoxin and chymotrypsin inhibitor from the marine Cyanobacterium Symploca sp - PubMed [pubmed.ncbi.nlm.nih.gov]
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